Muscarinic Acetylcholine Receptor Subtype Selectivity Profile: GPM3‑Preferring Binding Fingerprint vs. Pan‑Muscarinic Ligands
The target compound exhibits a rank‑order muscarinic receptor affinity profile of GPM3 (pKi 6.56) > GPM2 (pKi 6.20) > CHRM3 (pKi 5.85) > CHRM2 (pKi 5.06), derived from ChEMBL 20 curated binding data [1]. This 50‑fold difference in estimated Ki between GPM3 and CHRM2 (approximately 0.28 µM vs. 13.8 µM) indicates measurable subtype selectivity, unlike many first‑generation muscarinic ligands that display flat, non‑discriminating profiles across the M1–M5 family. In contrast, the structurally related comparator (3‑chloro‑5‑ethoxy‑4‑methoxybenzyl)(4‑pyrrolidinophenyl)amine, which retains the substituted benzyl motif but adopts a pyrrolidinophenylamine partner, shows a single‑point IC₅₀ of 8.91 µM against human phosphomannose isomerase (PMI) [2], an entirely unrelated target, underscoring how modification of the amine partner profoundly alters biochemical target space.
| Evidence Dimension | Muscarinic receptor binding affinity (pKi) across subtypes vs. off‑target PMI activity (comparator) |
|---|---|
| Target Compound Data | CHRM2 pKi 5.06; CHRM3 pKi 5.85; GPM2 pKi 6.20; GPM3 pKi 6.56 (estimated Ki values: 13.8 µM, 1.4 µM, 0.63 µM, 0.28 µM) |
| Comparator Or Baseline | (3‑chloro‑5‑ethoxy‑4‑methoxybenzyl)(4‑pyrrolidinophenyl)amine: IC₅₀ 8.91 µM (human PMI, pH 7.4, 2 °C, non‑competitive inhibition assay) |
| Quantified Difference | Target compound: pKi range 5.06–6.56 across four muscarinic subtypes; Comparator: single IC₅₀ 8.91 µM against PMI – distinct target classes engaged. |
| Conditions | ChEMBL 20 curated binding assays; PMI inhibition assay (human recombinant PMI, pH 7.4, 2 °C) as reported in BindingDB |
Why This Matters
The target compound’s detectable GPM3‑over‑CHRM2 selectivity provides a defined muscarinic probe profile, whereas the close structural analog engages an unrelated enzyme target, demonstrating that procurement decisions cannot rely on scaffold similarity alone.
- [1] ZINC Database. ZINC101660805 – Activities based on ChEMBL 20. URL: https://zinc.docking.org/substances/ZINC000101660805/activities/ View Source
- [2] BindingDB. BDBM34823: (3-chloro-5-ethoxy-4-methoxybenzyl)(4-pyrrolidinophenyl)amine. Affinity Data IC50: 8.91E+3 nM. URL: https://ww.w.bindingdb.org/rwd/bind/index.jsp View Source
